4-ethyl-N-(thiophen-3-ylmethyl)aniline
Description
Significance of Aniline (B41778) and Thiophene (B33073) Hybrid Structures in Organic Synthesis
The fusion of aniline and thiophene motifs within a single molecular framework is a powerful strategy in organic synthesis. Aniline, a primary aromatic amine, is a versatile building block and a key component in a vast array of dyes, polymers, and pharmaceuticals. echemi.comquora.com Its derivatives are known for their electronic properties and reactivity, which can be finely tuned through substitution on the aromatic ring or the nitrogen atom. wisdomlib.org
Thiophene, a sulfur-containing five-membered heterocyclic compound, is another cornerstone of organic chemistry. Thiophene and its derivatives are integral to the synthesis of various advanced materials, including conductive polymers, organic semiconductors, and components for photovoltaic cells. scbt.com The sulfur atom in the thiophene ring imparts unique electronic characteristics, including the ability to facilitate π-π stacking interactions, which are crucial for the performance of organic electronic devices. scbt.com
The combination of these two entities in hybrid structures, such as thiophene-substituted anilines, gives rise to molecules with a rich chemical landscape. These hybrids are valuable precursors for the synthesis of more complex heterocyclic systems and have been identified as key components for producing conductive polymers and as ligands in coordination chemistry. mdpi.comresearchgate.net The synergy between the electron-donating nature of the aniline moiety and the electron-rich thiophene ring can lead to novel electronic and optical properties. nih.gov Synthetic strategies to create such hybrids often involve cross-coupling reactions, with the Suzuki-Miyaura process being a prominent method. mdpi.comresearchgate.net
Overview of N-Substituted Anilines and Thiophen-3-ylmethyl Moieties in Advanced Materials Chemistry
The specific substitution pattern in 4-ethyl-N-(thiophen-3-ylmethyl)aniline, particularly the N-substitution, is of critical importance. N-substituted anilines are a significant class of organic compounds with wide-ranging applications. wisdomlib.orgnih.gov The nature of the substituent on the nitrogen atom can profoundly influence the compound's physical and chemical properties, including its basicity, nucleophilicity, and electronic characteristics. echemi.com In the context of materials science, N-alkylation of anilines can enhance solubility and processability, which are crucial for the fabrication of organic electronic devices.
The thiophen-3-ylmethyl moiety, specifically, introduces a flexible linker between the aniline nitrogen and the thiophene ring. This structural element provides conformational flexibility, which can influence the molecule's packing in the solid state and its interaction with other molecules or surfaces. The position of the methylene (B1212753) linker on the 3-position of the thiophene ring is also noteworthy, as it influences the electronic communication between the two aromatic systems. Thiophenes are crucial for creating innovative materials with tailored electronic and optical properties, driving advancements in flexible electronics and optoelectronic devices. scbt.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-ethyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-2-11-3-5-13(6-4-11)14-9-12-7-8-15-10-12/h3-8,10,14H,2,9H2,1H3 |
InChI Key |
OVISYRWRDSAKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Ethyl N Thiophen 3 Ylmethyl Aniline
Retrosynthetic Analysis for 4-Ethyl-N-(thiophen-3-ylmethyl)aniline
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that inform potential synthetic routes. The most apparent disconnection is the C-N bond linking the aniline (B41778) nitrogen to the benzylic-type carbon of the thiophene (B33073) moiety. This bond can be formed through either reductive amination or N-alkylation.
Disconnection 1 (C-N Bond): This approach suggests two primary sets of precursors.
Route A (Reductive Amination): 4-ethylaniline (B1216643) and thiophene-3-carbaldehyde. This involves the formation of an intermediate imine, followed by its reduction.
Route B (N-Alkylation): 4-ethylaniline and a thiophen-3-ylmethyl halide (e.g., 3-(bromomethyl)thiophene). This is a direct nucleophilic substitution where the aniline acts as the nucleophile.
Disconnection 2 (C-C Bond): A second disconnection targets the ethyl group on the aniline ring. This suggests starting with an N-(thiophen-3-ylmethyl)aniline core and subsequently introducing the 4-ethyl group. Alternatively, a pre-functionalized aniline, such as 4-bromoaniline (B143363), can be used as a starting material, with the ethyl group being introduced via a cross-coupling reaction before or after the formation of the C-N bond.
These retrosynthetic pathways highlight the key reactions that are central to the synthesis of this compound and its analogs, which will be explored in the following sections.
Exploration of Primary Synthetic Routes for N-(Thiophen-3-ylmethyl)aniline Analogs
The formation of the N-(thiophen-3-ylmethyl)aniline core is a critical step. The two most direct methods, reductive amination and N-alkylation, are widely employed for synthesizing secondary amines.
Reductive amination is a highly efficient, one-pot method for forming C-N bonds. The reaction proceeds through the initial formation of an imine from the condensation of an amine (4-ethylaniline) and an aldehyde (thiophene-3-carbaldehyde), which is then reduced in situ to the desired secondary amine. This method avoids the potential for over-alkylation that can be an issue in direct N-alkylation.
A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common reductants include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation is also an effective method. The use of titanium(IV) isopropoxide can facilitate the imine formation step, particularly with less reactive ketones or anilines. psu.edu Phenylsilane, in the presence of a catalyst like dibutyltin (B87310) dichloride, has also been used for direct reductive amination of aldehydes with anilines. organic-chemistry.orgnih.gov
| Amine Reactant | Aldehyde Reactant | Reducing Agent / Catalyst | Solvent | Conditions | Yield |
| Aniline | Acetaldehyde | Pd/C, Ammonium (B1175870) Formate | Aqueous 2-Propanol | Room Temp. | Excellent |
| Aniline Derivatives | Various Aldehydes | Dibutyltin Dichloride, Phenylsilane | Dichloroethane | Room Temp. | Good |
| Aniline | Various Ketones | Ti(Oi-Pr)₄, NaBH₄ | Methanol (B129727) | Room Temp. | Moderate to Excellent |
| Nitroarenes | Various Aldehydes | Pd/C, Ammonium Formate | Aqueous 2-Propanol | Room Temp. | Excellent |
This table presents generalized findings from analogous reductive amination reactions to illustrate common conditions and outcomes. psu.edunih.govresearchgate.net
Direct N-alkylation involves the nucleophilic attack of the aniline on an electrophilic carbon, typically a thiophen-3-ylmethyl halide. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed and to deprotonate the aniline, increasing its nucleophilicity. The primary challenge in N-alkylation is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts. However, for the synthesis of secondary amines from primary anilines, controlling stoichiometry and reaction conditions can often provide good selectivity. nih.gov
Recent developments have focused on more environmentally benign methods, such as using visible light in the presence of NH₄Br to facilitate the N-alkylation of anilines with alcohols, avoiding the need for metal catalysts and strong bases. nih.gov
| Amine Reactant | Alkylating Agent | Catalyst / Base | Solvent | Conditions | Selectivity |
| Substituted Anilines | Alkyl Halides | K₂CO₃ | Acetonitrile | Reflux | Good for Mono-alkylation |
| Anilines | 4-hydroxybutan-2-one | NH₄Br, Visible Light | - | Room Temp. | High |
| Anilines | Benzyl Alcohols | Transition Metal Catalysts (Ir, Ru) | - | >100 °C | Good |
This table summarizes typical conditions for N-alkylation reactions involving anilines and various alkylating agents. nih.gov
Strategies for Introducing the 4-Ethyl Substituent onto the Aniline Ring
The 4-ethyl substituent can be introduced either by starting with 4-ethylaniline or by functionalizing a pre-formed aniline or N-aryl core. The latter approaches rely on classic electrophilic aromatic substitution or modern cross-coupling methodologies.
The direct Friedel-Crafts alkylation of aniline with an ethyl halide is generally not feasible. The amino group (-NH₂) is a strong Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic attack. sigmaaldrich.com
A more effective and controlled strategy involves protecting the amino group as an amide, typically acetanilide. The acetyl group moderates the activating nature of the nitrogen and directs electrophiles to the para position. The synthesis of 4-ethylaniline via this route would proceed as follows:
Protection: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide.
Friedel-Crafts Acylation: Acetanilide undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ to yield 4-acetylacetanilide. This reaction is favored over alkylation as the resulting ketone is deactivating, preventing polysubstitution. nih.govorganic-chemistry.org
Reduction: The two carbonyl groups are reduced to methylene (B1212753) groups. A Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction converts the 4-acetylacetanilide to 4-ethylaniline.
Deprotection: The acetyl protecting group is removed via acid or base hydrolysis to yield the final product, 4-ethylaniline. chemicalbook.com
An alternative industrial preparation involves the nitration of ethylbenzene (B125841) to yield p-ethylnitrobenzene, followed by the reduction of the nitro group using methods like catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or iron in an acidic medium. guidechem.com
Modern synthetic chemistry offers powerful cross-coupling reactions for forming carbon-carbon bonds, providing a versatile route to functionalized anilines. The Suzuki-Miyaura coupling is a prominent example. youtube.com This strategy typically involves a palladium catalyst to couple an aryl halide with an organoboron compound.
To synthesize 4-ethylaniline, 4-bromoaniline could be coupled with ethylboronic acid or a derivative. The reaction requires a palladium catalyst, such as Pd(OAc)₂, and a base. researchgate.netresearchgate.net This methodology has been successfully applied to couple various bromoanilines with thienyl boronic acids, demonstrating its applicability for constructing complex aryl-heteroaryl structures. unimib.it While electron-donating groups like -NH₂ on the aryl bromide can sometimes slow the reaction rate compared to electron-withdrawing groups, the coupling generally proceeds with good to excellent yields. researchgate.net
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. While discussed earlier for the primary C-N bond formation, it can also be considered in the context of building the molecule from different precursors, for instance, coupling 4-ethylaniline with 3-bromothiophene.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield |
| 4-Bromoaniline | Phenylboronic Acid | Pd-Polymer Hybrid | K₂CO₃ | DMF/H₂O | >90% |
| 4-Bromoaniline | 2-Thienyl Boronic Acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Water (Micellar) | High |
| Bromoanilines | Aryl Boronic Acids | Pd(OAc)₂ | K₂CO₃ | Aqueous DMF | Excellent |
| Heteroaryl Halides | Heteroaryl Pinacolborons | (PPh₂Me)₂NiCl₂ | K₃PO₄ | Dioxane/H₂O | Good |
This table showcases examples of Suzuki-Miyaura coupling reactions involving aniline derivatives, highlighting the versatility of this method. researchgate.netresearchgate.netunimib.itrsc.org
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound would involve systematically varying several key reaction parameters to maximize the yield and purity of the product. These parameters include the choice of solvent, catalyst, temperature, and the specific reducing agent employed.
For instance, solvents can range from protic solvents like ethanol (B145695) or methanol to aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The choice of solvent can influence the rate of both imine formation and the subsequent reduction. The temperature of the reaction is another critical factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts.
A hypothetical optimization study for the reductive amination to form this compound is presented below. This data is illustrative and based on general principles of similar reactions.
Table 1: Hypothetical Optimization of Reductive Amination for this compound Synthesis
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 25 | 12 | 65 |
| 2 | NaBH₄ | Methanol | 0 | 24 | 72 |
| 3 | NaBH(OAc)₃ | DCM | 25 | 8 | 85 |
Post-Synthetic Derivatization Reactions of this compound and its Precursors
Once synthesized, this compound can undergo a variety of chemical transformations to generate a library of related compounds. These reactions can target the aniline nitrogen, the ethyl group on the benzene (B151609) ring, or the aromatic rings themselves.
Oxidation Reactions
The secondary amine in this compound is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the formation of the corresponding N-oxide or other oxidation products. The ethyl group on the aniline ring can also be a site for oxidation under more vigorous conditions, potentially yielding a carboxylic acid or alcohol functionality.
Table 2: Hypothetical Oxidation Reactions of this compound
| Entry | Oxidizing Agent | Solvent | Product |
|---|---|---|---|
| 1 | H₂O₂ | Acetone | 4-ethyl-N-hydroxy-N-(thiophen-3-ylmethyl)aniline |
Reduction Reactions
While the core structure of this compound is largely reduced, specific functional groups that could be introduced via derivatization would be targets for reduction. For example, if a nitro group were introduced onto either aromatic ring, it could be readily reduced to an amino group using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
Further Substitution Reactions on Aromatic Rings
Both the aniline and thiophene rings are amenable to electrophilic aromatic substitution reactions. The directing effects of the substituents on each ring will govern the position of new functional groups. The ethylanilino moiety is an activating, ortho-, para-directing group, while the substitution on the thiophene ring will depend on the specific reaction conditions.
Common substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Table 3: Hypothetical Further Substitution Reactions
| Entry | Reagent(s) | Ring Targeted | Potential Product(s) |
|---|---|---|---|
| 1 | NBS, CCl₄ | Aniline | 2-bromo-4-ethyl-N-(thiophen-3-ylmethyl)aniline |
| 2 | HNO₃, H₂SO₄ | Aniline | 4-ethyl-2-nitro-N-(thiophen-3-ylmethyl)aniline |
Spectroscopic Characterization and Structural Elucidation of 4 Ethyl N Thiophen 3 Ylmethyl Aniline
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
No FT-IR or Raman spectra for 4-ethyl-N-(thiophen-3-ylmethyl)aniline have been reported. This data would have been crucial for identifying the compound's functional groups and the vibrational modes of its chemical bonds. A detailed analysis of characteristic peaks for N-H, C-H (aromatic and aliphatic), C-N, C=C (aromatic), and C-S bonds was planned but could not be executed due to the lack of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis
Specific ¹H and ¹³C NMR data for this compound are not available in the public domain. Such data is fundamental for elucidating the precise molecular structure by providing information on the chemical environment of each proton and carbon atom. The expected analysis would have included the assignment of chemical shifts, coupling constants, and integration values for the ethyl, aniline (B41778), thiophene (B33073), and methylene (B1212753) bridge moieties of the molecule.
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Analysis
There is no published mass spectrum for this compound. Mass spectrometry is essential for confirming the molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns. The intended discussion would have focused on the molecular ion peak and the characteristic fragmentation pathways, which could involve cleavages at the benzylic position and within the ethyl and thiophene groups.
X-ray Diffraction (XRD) Studies for Solid-State Molecular Conformation and Crystal Packing
No crystallographic data from X-ray diffraction studies of this compound could be located. XRD analysis is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions that dictate the crystal packing.
Chromatographic Techniques for Purity Assessment
While chromatographic methods are standard for assessing the purity of chemical compounds, no specific studies detailing the use of techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the purity assessment of this compound were found.
Computational Chemistry and Theoretical Investigations of 4 Ethyl N Thiophen 3 Ylmethyl Aniline
Quantum Chemical Calculations: Density Functional Theory (DFT) Methodology
The theoretical investigation of 4-ethyl-N-(thiophen-3-ylmethyl)aniline would typically be initiated using Density Functional Theory (DFT), a robust method in computational quantum chemistry for predicting the electronic structure of molecules. This approach is favored for its balance of accuracy and computational efficiency. Calculations are commonly performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which incorporates both exchange and correlation effects.
To ensure reliable results, a suitable basis set, such as 6-311++G(d,p), is generally employed. This basis set provides a flexible description of the electron distribution by including polarization and diffuse functions, which are crucial for accurately modeling molecular geometries, vibrational frequencies, and electronic properties. All calculations would be performed in the gas phase to simulate an isolated molecular system, providing foundational data on the intrinsic properties of the molecule.
Optimized Molecular Geometries and Conformational Landscape
A primary step in computational analysis is the geometry optimization of the molecule. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of this compound. The optimization provides critical data on structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles.
A representative data table for the optimized geometry would typically include the following parameters, though specific values for the title compound are not available from the search results.
| Parameter | Bond/Angle | Typical Value Range |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N | ~1.40 - 1.45 Å | |
| C-S (thiophene) | ~1.71 Å | |
| Bond Angle | C-N-C | ~120° |
| C-S-C (thiophene) | ~92° | |
| Dihedral Angle | Ring-CH2-N-Ring | Varies with conformation |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and thiophene (B33073) rings, while the LUMO would also be distributed across these aromatic systems.
The following table illustrates the type of data obtained from an FMO analysis.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote electrostatic potential values.
Typically, red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen or the π-systems of the aromatic rings. Blue-colored regions signify positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack, such as hydrogen atoms bonded to heteroatoms. Green areas denote neutral potential. For this compound, the MEP surface would likely show negative potential around the nitrogen atom and the sulfur atom of the thiophene ring, making them potential sites for interaction with electrophiles.
Intramolecular charge transfer is a key property that can be inferred from the distribution of the HOMO and LUMO. If the HOMO and LUMO are localized on different parts of the molecule, an electronic transition (e.g., by absorption of light) can lead to a transfer of charge from the HOMO region to the LUMO region. In this compound, the interplay between the electron-donating ethylaniline group and the thiophene ring would govern the charge transfer characteristics.
Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a powerful method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It transforms the complex molecular orbitals into a localized basis of atomic and bonding orbitals, which aligns more closely with classical chemical bonding concepts.
A typical NBO analysis would yield a data table similar to the one below, detailing the most significant donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | σ(C-H) | High | n → σ |
| π(C-C)aniline | π(C-C)aniline | High | π → π |
| π(C-C)thiophene | π(C-C)thiophene | High | π → π |
| LP(1) S | σ(C-C) | Moderate | n → σ |
Theoretical Prediction of Spectroscopic Parameters.
Vibrational Frequencies (FT-IR, Raman).
No published theoretical data on the vibrational frequencies for this compound could be located.
NMR Chemical Shifts.
No published theoretical data on the NMR chemical shifts for this compound could be located.
UV-Visible Absorption Properties.
No published theoretical data on the UV-Visible absorption properties for this compound could be located.
Chemical Reactivity Descriptors.
Global Reactivity Descriptors (Hardness, Softness, Electronegativity).
No published theoretical data on the global reactivity descriptors for this compound could be located.
Local Reactivity Descriptors (Fukui Functions).
No published theoretical data on the local reactivity descriptors for this compound could be located.
No Publicly Available Computational Studies Found for this compound
Despite a thorough search of available scientific literature, no specific computational or theoretical investigations into the non-linear optical (NLO) properties or intermolecular interactions of the chemical compound this compound have been publicly reported.
Consequently, the detailed analysis requested for the subsections on Non-Linear Optical (NLO) Properties, First Hyperpolarizability, and the Analysis of Intermolecular Interactions (including Hirshfeld Surface Analysis, C-H...π, and π-π stacking) cannot be provided at this time. The generation of scientifically accurate, data-driven content, including data tables and detailed research findings, is contingent upon the existence of published research on this specific molecule.
Computational chemistry studies, which are essential for determining properties like first hyperpolarizability and for conducting detailed analyses of intermolecular forces, appear to have not yet been performed or published for this compound. Such studies are crucial for understanding the molecular-level characteristics that govern the material's potential applications in fields like optoelectronics and crystal engineering.
Without primary research data from quantum chemical calculations (such as Density Functional Theory - DFT), it is not possible to create the requested tables or elaborate on the specific NLO behavior or the intricate network of intermolecular forces that would define the supramolecular structure of this particular compound.
Researchers in the fields of materials science and computational chemistry are continuously exploring new molecules. It is possible that studies on this compound may be published in the future.
Advanced Applications in Materials and Polymer Science
Utilization as a Building Block for Organic Semiconductors and Electronic Materials
Thiophene (B33073) and aniline (B41778) derivatives are foundational components in the field of organic electronics due to their favorable electronic properties, including conductivity and charge-carrier mobility. Thiophene-containing oligomers and polymers are particularly noted for their performance in organic field-effect transistors (OFETs) and other semiconductor devices. The aniline moiety can contribute to the charge transport properties and solubility of the resulting materials.
Role in the Development of Light-Emitting Diodes (OLEDs)
Currently, there is no specific research detailing the role of 4-ethyl-N-(thiophen-3-ylmethyl)aniline in the development of OLEDs. However, based on the characteristics of similar compounds, it could potentially be investigated as a hole-transporting material or as a component in the synthesis of emissive materials. Further research would be necessary to determine its fluorescence quantum yield, and other relevant photophysical and electrochemical properties to assess its suitability for OLED applications.
Investigation as a Component in Polymer Synthesis and Composite Materials
Aniline and thiophene are well-known monomers for the synthesis of conducting polymers, namely polyaniline (PANI) and polythiophene (PTh), respectively. researchgate.net These polymers and their derivatives are utilized in a variety of applications, including sensors, antistatic coatings, and electromagnetic shielding. The incorporation of specific side groups can be used to tune the properties of the resulting polymers, such as solubility, processability, and electrochemical behavior.
There is no available literature on the investigation of this compound as a component in polymer synthesis or composite materials. Hypothetically, its structure allows for polymerization through either the aniline or thiophene moiety, potentially leading to novel polymers with tailored properties. The presence of both functionalities could also make it a candidate for copolymerization with other monomers to create materials with a unique combination of characteristics.
Potential in Corrosion Inhibition Studies
The use of organic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a well-established field of study. researchgate.net Compounds containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are known to be effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. researchgate.netmdpi.com The aniline and thiophene groups in this compound make it a promising candidate for investigation as a corrosion inhibitor.
The effectiveness of a corrosion inhibitor is largely dependent on its adsorption characteristics on the metal surface. The adsorption process can be described by various isotherm models, with the Langmuir isotherm being one of the most commonly used. mdpi.commdpi.combiointerfaceresearch.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The degree of surface coverage (θ) is related to the inhibitor concentration (C), and a plot of C/θ versus C yielding a straight line is indicative of Langmuir adsorption. The adsorption equilibrium constant (Kads) can be calculated from the intercept of this line.
While no specific studies on this compound are available, research on similar heterocyclic compounds has demonstrated their adsorption on metal surfaces follows the Langmuir isotherm. researchgate.netmdpi.commdpi.combiointerfaceresearch.comrsc.org
Table 1: Example of Langmuir Adsorption Isotherm Parameters for a Hypothetical Corrosion Inhibitor
| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | C/θ |
| 0.0001 | 0.65 | 0.000154 |
| 0.0005 | 0.85 | 0.000588 |
| 0.001 | 0.92 | 0.001087 |
| 0.005 | 0.98 | 0.005102 |
Note: The data in this table is illustrative and does not represent experimental results for this compound.
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors. rsc.orgjecst.orgnih.gov Potentiodynamic polarization studies can determine the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process. A shift in the corrosion potential (Ecorr) and a decrease in the corrosion current density (icorr) in the presence of the inhibitor indicate its effectiveness.
EIS measurements provide information about the charge transfer resistance (Rct) at the metal-solution interface. An increase in Rct in the presence of the inhibitor suggests the formation of a protective film that impedes the corrosion process. Gravimetric (weight loss) studies can also be used to determine the corrosion rate and the inhibition efficiency. nih.gov
Table 2: Example of Electrochemical Polarization Data for a Hypothetical Corrosion Inhibitor
| Inhibitor Concentration (mol/L) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 100 | - |
| 0.0001 | -435 | 35 | 65 |
| 0.001 | -420 | 15 | 85 |
| 0.01 | -405 | 5 | 95 |
Note: The data in this table is illustrative and does not represent experimental results for this compound.
Surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to visualize the morphology of the metal surface in the absence and presence of the corrosion inhibitor. researchgate.netbiointerfaceresearch.comnih.gov SEM provides high-resolution images of the surface, revealing the extent of corrosion damage, such as pitting and uniform corrosion. researchgate.net In the presence of an effective inhibitor, the SEM images would show a smoother, less damaged surface.
AFM can provide three-dimensional topographical information about the surface at the nanoscale, allowing for the characterization of the adsorbed inhibitor film. getec-afm.comlongdom.orgresearchgate.net Analysis of the surface roughness before and after the addition of the inhibitor can provide further evidence of the formation of a protective layer.
Conclusion and Future Research Perspectives
Challenges and Opportunities in the Synthesis and Application of 4-Ethyl-N-(thiophen-3-ylmethyl)aniline
The lack of established research presents the primary challenge. Without prior art, chemists and material scientists must develop synthetic routes and purification protocols from the ground up. Potential challenges include:
Synthetic Pathway Development: Devising an efficient and high-yield synthesis is the first hurdle. This would likely involve a multi-step process, potentially starting from 4-ethylaniline (B1216643) and a suitable thiophene-3-carbaldehyde derivative, followed by reductive amination. Optimizing reaction conditions, catalysts, and solvents will be crucial.
Characterization: Thoroughly characterizing the compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis will be necessary to confirm its structure and purity.
Property Exploration: The electronic, optical, and electrochemical properties of this compound are entirely unknown. Investigating these properties is essential to identify potential applications.
These challenges, however, create significant opportunities for original research. The field is open for pioneering work in the synthesis and characterization of this novel compound. The exploration of its properties could unveil unique characteristics stemming from the combination of the electron-donating ethyl group, the aniline (B41778) nitrogen, and the thiophene (B33073) ring. This could pave the way for its use in areas such as:
Organic Electronics: Thiophene-aniline derivatives are known to be components of conducting polymers and organic semiconductors. This compound could be investigated as a monomer for novel polymers or as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Medicinal Chemistry: The aniline and thiophene moieties are present in many biologically active compounds. This compound could serve as a scaffold for the development of new therapeutic agents.
Directions for Advanced Functional Material Design and Characterization
Future research should be directed towards a systematic investigation of this compound to unlock its potential for advanced functional materials. Key directions include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the molecular geometry, electronic structure, and spectral properties of the compound. This can provide valuable insights to guide experimental work.
Polymerization Studies: Investigating the polymerization of this compound, either chemically or electrochemically, could lead to the creation of new polymers with interesting electroactive and optical properties. The influence of the ethyl and thiophen-3-ylmethyl substituents on the polymer's properties would be a key area of study.
Derivatization and Structure-Property Relationships: Synthesizing a library of related compounds with different substituents on the aniline or thiophene rings would allow for the establishment of structure-property relationships. This systematic approach is crucial for fine-tuning the material properties for specific applications.
Device Fabrication and Testing: Once the fundamental properties are understood, incorporating this compound or its polymers into prototype electronic devices will be the ultimate test of its potential as a functional material.
Q & A
Q. What are optimized synthetic routes for 4-ethyl-N-(thiophen-3-ylmethyl)aniline, and how do reaction parameters influence yield?
The compound can be synthesized via hydroaminomethylation using rhodium catalysts (e.g., [Rh(cod)₂]BF₄) with PPh₃ as a ligand. Optimal conditions include methanol as solvent, 4 MPa syngas pressure (H₂/CO = 3:1), 100°C, and 20 hours, achieving >99% conversion and yield . Key parameters to optimize include ligand selection (electron-donating ligands enhance catalytic activity), solvent polarity, and reaction time. Characterization via NMR and LC-MS is critical to confirm structural integrity.
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/¹³C NMR) are essential for structural elucidation. Purity can be assessed via HPLC with UV detection (λmax ~255 nm) . For crystalline derivatives, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond-length/angle data . Ensure solvent removal under vacuum to avoid residual impurities in NMR spectra.
Q. How does the electronic environment of the aniline moiety influence basicity and reactivity?
The electron-donating ethyl group at the para position increases nitrogen electron density, enhancing basicity compared to unsubstituted aniline. Basicity can be quantified via pKa measurements (e.g., titration in non-aqueous solvents) . Substituent effects are critical in predicting nucleophilic reactivity, particularly in Pd(II)-catalyzed substitution reactions .
Advanced Research Questions
Q. What mechanistic insights explain the substitution kinetics of Pd(II) complexes involving this compound?
In dichloro-(4-ethyl-N-((pyridin-2-yl)methyl)aniline)-Pd(II) complexes, substitution of chloride ligands by thiourea nucleophiles follows a two-step associative mechanism. The trans effect of the pyridine ligand accelerates substitution at the chloride opposite to it. Electron-withdrawing groups on the aniline ring increase substitution rates (k₁ ~10⁻³ s⁻¹), while electron-donating groups (e.g., -OCH₃) slow kinetics. Activation parameters (ΔS‡ < 0, ΔH‡ > 0) confirm associative pathways .
Q. How can photocatalytic degradation pathways be optimized for environmental remediation?
MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation degrade aniline derivatives via hydroxyl radical (•OH) generation. Box-Behnken experimental design optimizes parameters: pH 7.5, catalyst loading 1.5 g/L, and 120 min irradiation achieve >90% degradation. LC-MS identifies intermediates like catechol, which further mineralize into CO₂ and H₂O . Compare with microbial degradation pathways (e.g., Pseudomonas spp. metabolizing aniline to β-ketoadipate) .
Q. What computational methods predict substituent effects on catalytic activity in transition-metal complexes?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic effects of substituents on Pd(II) complexes. Electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, facilitating nucleophilic attack. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions in crystal structures, aiding in crystallographic refinement .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : While Rh-catalyzed hydroaminomethylation achieves near-quantitative yields , scalability issues (e.g., catalyst recovery) may reduce efficiency in larger batches. Cross-validate with alternative methods like Ullmann coupling.
- Degradation Pathways : Photocatalytic degradation produces catechol intermediates , whereas bacterial pathways yield pyruvic acid . Use isotopic labeling (¹⁴C-aniline) to trace dominant pathways under varying conditions.
Methodological Recommendations
- Kinetic Studies : Use stopped-flow UV-Vis spectrophotometry to monitor substitution reactions in real-time .
- Environmental Analysis : Employ GC-MS with electron capture detection for trace aniline derivatives in water samples (detection limit <0.1 ppb) .
- Crystallography : Refine structures using SHELXL-2018 with TWINABS for high-resolution data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
